

# Gsk 690693 not inhibiting Akt phosphorylation

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## Compound of Interest

Compound Name: Gsk 690693

Cat. No.: B1683982

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## Technical Support Center: GSK690693

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the pan-Akt inhibitor, GSK690693.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GSK690693?

GSK690693 is an ATP-competitive, pan-Akt kinase inhibitor that targets Akt1, Akt2, and Akt3.[1][2][3] By binding to the ATP-binding site of Akt, it prevents the phosphorylation of downstream Akt substrates, thereby inhibiting their signaling pathways.[4] This ultimately leads to the inhibition of tumor cell proliferation and induction of apoptosis.[2]

Q2: What are the reported IC50 values for GSK690693 against Akt isoforms?

The in vitro inhibitory concentrations (IC50) of GSK690693 against the three Akt isoforms are summarized in the table below.

Kinase	IC50 (nM)
Akt1	2
Akt2	13
Akt3	9

Data sourced from cell-free assays.[1][5]

Q3: I treated my cells with GSK690693, but I am not seeing a decrease in Akt phosphorylation at Ser473 or Thr308. In fact, I see an increase. Is the inhibitor not working?

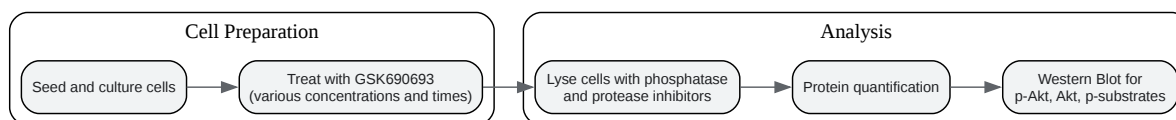
This is a frequently observed phenomenon and does not necessarily indicate that the inhibitor is inactive. GSK690693, like some other Akt inhibitors, can induce a feedback mechanism that leads to an increase in the phosphorylation of Akt itself at Ser473 and Thr308.[6][7] This is thought to be a compensatory response to the inhibition of Akt kinase activity.[7] The key indicator of GSK690693 activity is the decreased phosphorylation of downstream Akt substrates, such as GSK3 $\beta$ , PRAS40, and FOXO proteins.[1][3][4]

## Troubleshooting Guide

Issue: No inhibition of downstream Akt substrate phosphorylation observed after GSK690693 treatment.

If you are not observing the expected decrease in the phosphorylation of downstream targets of Akt (e.g., p-GSK3 $\beta$ , p-PRAS40), please consider the following potential causes and troubleshooting steps.

## Experimental Workflow for Assessing GSK690693 Activity



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Caption: A typical experimental workflow for evaluating the efficacy of GSK690693.

### 1. Inhibitor Concentration and Treatment Time

- Question: Is the concentration of GSK690693 and the treatment duration appropriate for my cell line?
- Answer: The effective concentration and time can vary between cell lines. We recommend performing a dose-response and time-course experiment.
  - Concentration Range: Start with a broad range, for example, from 10 nM to 10  $\mu$ M.[8] Cellular IC<sub>50</sub> values for inhibition of GSK3 $\beta$  phosphorylation typically range from 43 nM to 150 nM.[3]
  - Treatment Time: A treatment time of 1 to 5 hours is often sufficient to observe inhibition of substrate phosphorylation.[3]

## 2. Compound Integrity and Handling

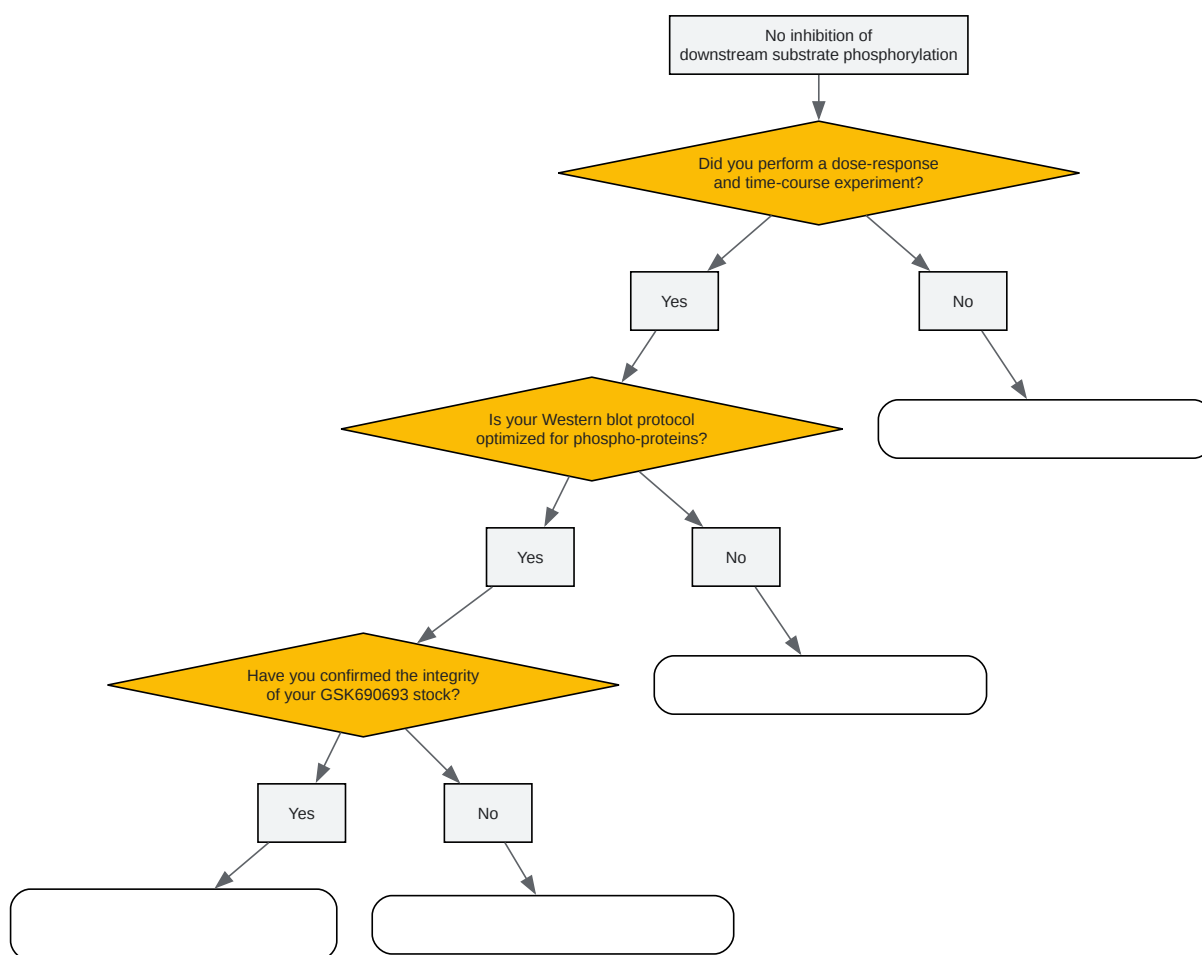
- Question: Could my GSK690693 be degraded or improperly stored?
- Answer: GSK690693 should be dissolved in DMSO for in vitro studies and stored appropriately.[3] Ensure the stock solution is not subjected to multiple freeze-thaw cycles. To verify the inhibitor's activity, include a positive control cell line known to be sensitive to GSK690693, such as BT474 or LNCaP cells.[1][6]

## 3. Western Blotting Technique for Phosphorylated Proteins

- Question: Are there specific considerations for performing Western blots for phosphorylated proteins?
- Answer: Detecting phosphorylated proteins requires careful technique to prevent dephosphorylation and ensure a good signal-to-noise ratio.

Parameter	Recommendation	Rationale
Lysis Buffer	Include phosphatase and protease inhibitors. <a href="#">[9]</a> <a href="#">[10]</a>	To prevent degradation and dephosphorylation of your target proteins.
Blocking Buffer	Use 5% Bovine Serum Albumin (BSA) in TBST. <a href="#">[9]</a> <a href="#">[11]</a>	Milk contains casein, a phosphoprotein that can cause high background. <a href="#">[9]</a> <a href="#">[11]</a>
Wash Buffer	Use Tris-Buffered Saline with Tween 20 (TBST).	Phosphate-buffered saline (PBS) can interfere with the detection of phosphorylated proteins. <a href="#">[9]</a>
Controls	Always run a total protein control (e.g., total Akt) alongside the phosphorylated protein. <a href="#">[9]</a>	To confirm that the lack of a phospho-signal is not due to low protein levels.

## Troubleshooting Decision Tree



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Caption: A decision tree to troubleshoot the lack of downstream inhibition by GSK690693.

#### 4. Cell Line-Specific Factors and Resistance

- Question: Could my cell line be resistant to GSK690693?
- Answer: Yes, intrinsic or acquired resistance to kinase inhibitors can occur.[\[12\]](#) This can be due to various factors, including:
  - Mutations in Akt: While less common, mutations in the drug-binding site could confer resistance.[\[13\]](#)
  - Activation of Bypass Pathways: Cells may activate alternative signaling pathways to compensate for Akt inhibition.
  - Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.

If you have systematically addressed the technical aspects of your experiment and still do not see an effect, investigating cell line-specific resistance mechanisms may be necessary.

## Experimental Protocols

### Western Blot for Phospho-Akt and Downstream Substrates

- Cell Lysis:
  - After treatment with GSK690693, wash cells twice with ice-cold PBS.
  - Lyse cells in a buffer containing 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and freshly added protease and phosphatase inhibitors (e.g., 1 mM Na<sub>3</sub>VO<sub>4</sub>, 1 mM β-glycerophosphate, 2.5 mM sodium pyrophosphate).[\[6\]](#)
  - Incubate on ice for 10 minutes and then centrifuge to pellet cell debris.[\[6\]](#)
- Protein Quantification:
  - Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

- Sample Preparation and Electrophoresis:
  - Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
  - Load samples onto an SDS-PAGE gel and perform electrophoresis.
- Protein Transfer:
  - Transfer proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation:
  - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β, and total GSK3β overnight at 4°C, diluted in 5% BSA in TBST.
  - Wash the membrane three times with TBST.
  - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Wash the membrane three times with TBST.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.

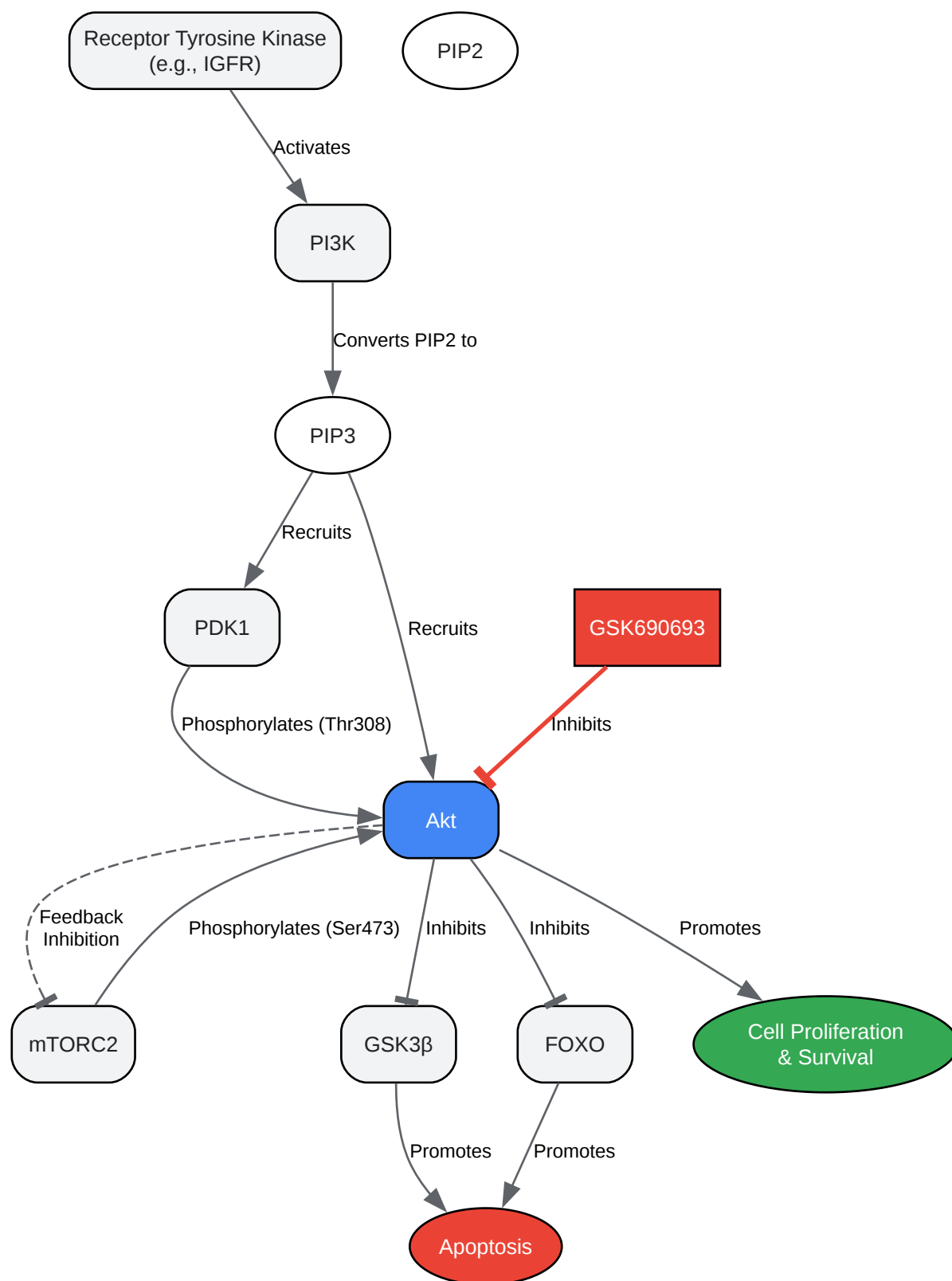
### Cell Viability (MTT) Assay

- Cell Seeding:
  - Seed cells in a 96-well plate at a density that allows for logarithmic growth over 72 hours.  
[3] Allow cells to adhere overnight.
- Treatment:
  - Treat cells with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM) for 72 hours.[3][5]

- MTT Addition:
  - Add MTT solution to each well and incubate for 2-4 hours at 37°C.[\[6\]](#)
- Solubilization and Measurement:
  - Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[\[6\]](#)
  - Measure the absorbance at the appropriate wavelength (e.g., 595 nm).[\[6\]](#)

## Akt Signaling Pathway and GSK690693 Inhibition





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Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.

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